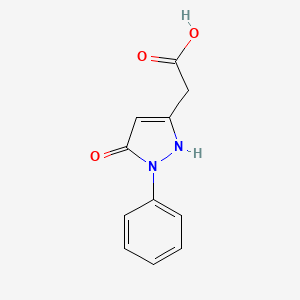

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Description

Structural Classification Within Pyrazole Derivatives

This compound belongs to the extensive family of pyrazole derivatives, which are characterized as five-membered heterocycles containing two adjacent nitrogen atoms in a planar aromatic ring system. The fundamental pyrazole structure exhibits unique chemical properties due to the presence of these nitrogen atoms, with the nitrogen at position 2 containing a non-Hückel lone pair that makes it more reactive toward electrophiles, while the nitrogen at position 1 remains relatively unreactive under normal conditions. This electronic distribution creates distinct reactivity patterns that influence the chemical behavior of pyrazole derivatives.

The classification of this compound within pyrazole derivatives is determined by its specific substitution pattern and functional group arrangement. Research has demonstrated that pyrazoles can be systematically categorized based on their substitution patterns, with 3,5-disubstituted pyrazoles representing one of the most important subclasses due to their synthetic accessibility and biological relevance. The presence of the phenyl group at the N1 position places this compound in the category of N-phenylpyrazoles, while the hydroxyl substitution at position 5 and the acetic acid functionality at position 3 create a unique trisubstituted pyrazole architecture.

Structural analysis reveals that the compound exhibits specific geometric and electronic characteristics that distinguish it from other pyrazole derivatives. The planar nature of the pyrazole ring system, as confirmed by X-ray crystallographic studies of related compounds, ensures optimal orbital overlap and aromatic stabilization. The substitution pattern in this compound creates an asymmetric distribution of electron density across the heterocyclic ring, with the hydroxyl group acting as an electron-donating substituent and the carboxylic acid moiety serving as an electron-withdrawing group.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Pyrazole Core | Five-membered ring with two adjacent nitrogen atoms | Provides aromatic stability and unique reactivity patterns |

| Hydroxyl Group (Position 5) | Electron-donating substituent | Enhances nucleophilicity and enables hydrogen bonding |

| Phenyl Group (Position 1) | Aromatic substituent | Increases molecular stability and lipophilicity |

| Acetic Acid Moiety (Position 3) | Carboxylic acid functional group | Provides acidic properties and coordination sites |

Comparative structural analysis with other pyrazole derivatives demonstrates that the specific combination of substituents in this compound creates unique electronic and steric environments. Studies on substituent effects in pyrazole chemistry have shown that electron-donating groups such as hydroxyl substituents favor specific tautomeric forms and influence the overall stability of the molecular system. The phenyl group at the N1 position provides additional aromatic character and can participate in π-π stacking interactions with other aromatic systems.

Historical Context of Pyrazole-Based Compound Development

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established the fundamental principles governing this class of heterocyclic compounds. Knorr's initial investigations laid the groundwork for understanding the unique properties of five-membered rings containing two adjacent nitrogen atoms, setting the stage for decades of subsequent research and development. The early recognition of pyrazole's potential led to the development of systematic synthetic methodologies, including the classical Knorr-type reactions that remain central to pyrazole synthesis today.

Following Knorr's foundational work, Hans von Pechmann developed another classical method for pyrazole synthesis in 1898, demonstrating the reaction of acetylene with diazomethane to produce the parent pyrazole compound. These early synthetic achievements established pyrazole chemistry as a distinct field of study and provided the methodological foundation for creating more complex derivatives. The development of reliable synthetic routes enabled researchers to explore the chemical and biological properties of various pyrazole derivatives, leading to the recognition of their potential pharmaceutical applications.

The mid-20th century marked a significant milestone in pyrazole research with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. This discovery demonstrated that pyrazole structures occur naturally and sparked increased interest in the biological significance of these compounds. The identification of naturally occurring pyrazoles provided validation for the continued investigation of synthetic pyrazole derivatives and their potential therapeutic applications.

Contemporary research in pyrazole chemistry has been driven by the recognition that pyrazole derivatives possess diverse pharmacological activities and have found applications across multiple therapeutic categories. The development of successful pharmaceutical agents containing pyrazole moieties has validated the historical investment in pyrazole research and continues to drive innovation in this field. Modern synthetic methodologies have enabled the preparation of increasingly complex pyrazole derivatives, including compounds like this compound, which represent sophisticated examples of contemporary heterocyclic design.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1883 | Ludwig Knorr coins "pyrazole" term | Establishes fundamental nomenclature and recognition |

| 1898 | Hans von Pechmann develops acetylene-diazomethane synthesis | Provides classical synthetic methodology |

| 1959 | First natural pyrazole discovered in watermelon seeds | Validates biological relevance of pyrazole structures |

| Modern Era | Development of pharmaceutical agents with pyrazole moieties | Demonstrates therapeutic potential and drives continued research |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of modern synthetic design principles. Heterocyclic compounds account for over half of all known organic compounds and demonstrate remarkable diversity in their physical, chemical, and biological properties. Within this vast landscape, pyrazole derivatives occupy a particularly important position due to their unique combination of synthetic accessibility, structural diversity, and biological activity.

Research investigations have demonstrated that pyrazole derivatives serve multiple functions in contemporary chemistry, including applications as synthetic intermediates, protective groups, chiral auxiliaries, organocatalysts, and metallic ligands in asymmetric catalysis. The versatility of the pyrazole scaffold makes it an attractive target for synthetic chemists seeking to develop new methodologies and explore structure-activity relationships. This compound exemplifies this versatility through its multiple functional groups, which provide numerous opportunities for further chemical modification and derivatization.

The compound's significance in research is further enhanced by its potential to serve as a building block for more complex molecular architectures. Studies have shown that pyrazole derivatives can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which enable the systematic exploration of chemical space around the pyrazole core. The presence of both electron-donating and electron-withdrawing substituents in this compound creates opportunities for regioselective reactions and the development of new synthetic methodologies.

Contemporary research trends in heterocyclic chemistry have increasingly focused on the development of compounds that can address complex biological targets and therapeutic challenges. Pyrazole derivatives have emerged as particularly promising candidates due to their ability to interact with diverse biological systems through multiple mechanisms. The structural features present in this compound, including hydrogen bonding capabilities and aromatic character, position it as a valuable tool for investigating structure-activity relationships in medicinal chemistry applications.

| Research Application | Compound Feature | Scientific Value |

|---|---|---|

| Synthetic Methodology Development | Multiple reactive sites | Enables exploration of regioselective transformations |

| Structure-Activity Studies | Defined substitution pattern | Provides systematic framework for biological evaluation |

| Chemical Biology Investigations | Hydrogen bonding capabilities | Facilitates protein-ligand interaction studies |

| Materials Chemistry | Aromatic character and functional groups | Offers potential for supramolecular assembly applications |

The integration of this compound into broader research programs demonstrates the continuing evolution of heterocyclic chemistry as a discipline. Modern approaches to heterocyclic research emphasize the importance of understanding molecular recognition, supramolecular interactions, and biological activity profiles. This compound provides an excellent platform for investigating these phenomena due to its well-defined structure and the presence of multiple interaction sites that can participate in complex formation and molecular recognition events.

Properties

IUPAC Name |

2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVJIEWMMLZJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407035 | |

| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37959-11-8 | |

| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of (5-oxo-1-phenyl-1H-pyrazol-3-yl)acetic acid.

Reduction: Formation of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antioxidant Properties

The pyrazole core, which includes (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, has been recognized for its antioxidant properties. Research indicates that compounds with this structure can effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases. For instance, studies have demonstrated that related pyrazole derivatives exhibit strong radical scavenging activity comparable to established antioxidants like ascorbic acid and Edaravone .

Antimicrobial Activity

Recent studies have reported the synthesis of various pyrazole derivatives, including this compound, which have shown promising antimicrobial properties against a range of pathogens. The compound's efficacy was assessed using the disc diffusion method, revealing significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Phenylhydrazine + Acetic Anhydride | Reflux in ethanol | Pyrazole intermediate |

| 2 | Pyrazole intermediate + Hydroxylating agent | Acidic conditions | This compound |

Neuroprotective Effects

Due to its antioxidant capabilities, this compound may have potential applications in neuroprotection. It could serve as a therapeutic agent in conditions associated with oxidative stress such as Alzheimer’s disease and stroke .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Recent patents indicate that pyrazole derivatives, including this compound, can be utilized as herbicides or plant growth regulators. These compounds exhibit selective herbicidal effects against economically important weeds while being less harmful to crops .

Mechanism of Action

The mechanism of action of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic Acid (12a)

5-Amino-1H-pyrazole-3-acetic Acid

- Structure: Amino group at position 5 instead of hydroxy.

- Impact: The amino group increases basicity and alters hydrogen-bonding capacity, which may affect receptor interactions. Molecular weight: 141.13 g/mol .

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid Hydrochloride

2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic Acid

- Structure : Methyl and trifluoromethyl groups at positions 5 and 3, respectively.

- Impact : Increased steric hindrance and electron-withdrawing effects may reduce reactivity compared to the hydroxy-phenyl analogue .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| (5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | C₁₁H₁₀N₂O₃ | 218.21 | 5-OH, 1-Ph, 3-CH₂COOH | 1.2 |

| 5-Amino-1H-pyrazole-3-acetic acid | C₅H₇N₃O₂ | 141.13 | 5-NH₂, 3-CH₂COOH | -0.5 |

| [4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid | C₁₇H₁₄N₂O₃ | 294.31 | Phenoxy linker, 3-CH₂COOH | 3.8 |

| 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | C₇H₇F₃N₂O₂ | 220.14 | 5-CH₃, 3-CF₃, 1-CH₂COOH | 1.9 |

*LogP values estimated using fragment-based methods.

Biological Activity

Overview

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has attracted attention due to its diverse biological activities. Its structure includes a hydroxy group at the 5-position, a phenyl group at the 1-position, and an acetic acid moiety at the 3-position of the pyrazole ring. This unique substitution pattern contributes to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : Pyrazole derivatives can bind with high affinity to multiple receptors, influencing several biochemical pathways involved in disease processes.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to lactate dehydrogenase (LDH), which is significant in cancer metabolism .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. Notable findings include:

- In vitro Studies : The compound has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting potential for development as an anticancer agent .

- In vivo Studies : Animal models have demonstrated that pyrazole derivatives can inhibit tumor growth, supporting their use in cancer therapy .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Animal Testing : In studies involving acetic acid-induced writhing tests in mice and carrageenan-induced paw edema tests in rats, certain pyrazole derivatives exhibited significant analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac sodium .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed through various assays:

- Minimum Inhibitory Concentration (MIC) : Studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating strong antimicrobial activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structure | Key Activity |

|---|---|---|

| (5-hydroxy-1-(4-bromophenyl)-1H-pyrazol-3-yl)propionic acid | Structure | Anticancer |

| (5-hydroxy-1-phenyl-1H-pyrazol-4-yl)acetic acid | Structure | Antimicrobial |

| (5-hydroxy-1-(4-methylphenyl)-1H-pyrazol-3-yl)acetic acid | - | Anti-inflammatory |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities, confirming significant anticancer and anti-inflammatory properties .

- Antimicrobial Properties : Another research focused on the antimicrobial evaluation of pyrazole derivatives, demonstrating their effectiveness against multiple bacterial strains with promising MIC values .

- Enzyme Inhibition Studies : Investigations into LDH inhibition revealed that certain pyrazole derivatives could significantly reduce lactate production in cancer cells, indicating their potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, and how is its structure confirmed?

- Methodology : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions (e.g., NaOH). Structural confirmation involves:

-

IR spectroscopy : Detection of O-H (2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

-

¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) .

-

Elemental analysis : To verify purity and stoichiometry .

Synthesis Steps Reagents/Conditions Product Cyclocondensation Ethyl acetoacetate, DMF-DMA, phenylhydrazine Ethyl ester intermediate Hydrolysis NaOH, aqueous conditions Target carboxylic acid

Q. Which analytical techniques are essential for characterizing pyrazole derivatives?

- Key techniques :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks using programs like SHELXL and WinGX .

- LC-MS : Confirms molecular weight and purity .

- Thin-layer chromatography (TLC) : Validates compound individuality during synthesis .

Q. How are preliminary biological activities of pyrazole derivatives evaluated?

- Approach :

- In vitro assays : Anticancer activity via cell viability tests (e.g., MTT assay) using derivatives like 3-(4,5-dihydro-1H-pyrazol-3-yl)coumarins .

- Antibacterial screening : Disk diffusion methods against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectral data for pyrazole derivatives?

- Strategy : Combine experimental data (e.g., NMR, IR) with density functional theory (DFT) calculations to validate spectral assignments. For example, theoretical IR spectra can clarify ambiguous peaks caused by tautomerism or hydrogen bonding .

- Software : Gaussian or ORCA for DFT, with visualization via ChemCraft or GaussView .

Q. What methodologies optimize the synthesis of pyrazole-based derivatives for enhanced bioactivity?

- Design :

- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl, hydroxy groups) to improve interactions with biological targets. For example, 5-(hydroxy(phenyl)methyl)-triazole-thioacetic acids show enhanced antibacterial activity .

- Salt formation : Reacting carboxylic acids with metal ions (Fe²⁺, Cu²⁺) or organic bases (morpholine) to improve solubility and bioavailability .

Q. How are molecular docking and PASS predictions applied to prioritize pyrazole derivatives for pharmacological testing?

- Workflow :

PASS prediction : Estimates potential biological activities (e.g., anticancer, antimicrobial) based on structural descriptors .

Molecular docking : Simulates binding to target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina or Schrödinger .

Validation : Correlate docking scores (binding affinity) with in vitro results to refine compound selection .

| Computational Steps | Tools/Parameters |

|---|---|

| Target preparation | PDB structure, AutoDock Tools |

| Ligand optimization | Open Babel, Avogadro |

| Docking simulation | AutoDock Vina (grid size: 20 ų) |

Q. What crystallographic refinement techniques address disorder or twinning in pyrazole structures?

- Solutions :

- SHELXL refinement : Use TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered moieties .

- ORTEP visualization : Analyze anisotropic displacement parameters to identify thermal motion artifacts .

Methodological Considerations

- Contradiction analysis : Conflicting NMR/IR data may arise from tautomeric equilibria or solvent effects. Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers .

- High-throughput screening : Automated pipelines for crystallographic data (e.g., SHELXC/D/E) enable rapid phasing of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.